4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
CAS No.: 1020718-68-6
Cat. No.: VC2541331
Molecular Formula: C13H10BrNO2
Molecular Weight: 292.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020718-68-6 |
|---|---|
| Molecular Formula | C13H10BrNO2 |
| Molecular Weight | 292.13 g/mol |
| IUPAC Name | 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) |
| Standard InChI Key | NMSVGDOJIZPXLH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br |
Introduction
Chemical Properties and Structure
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid is identified by the CAS number 1020718-68-6 and possesses a molecular formula of C13H10BrNO2 . This compound has a molecular weight of 292.13 g/mol and features a systematic IUPAC name of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid. The structure consists of a brominated pyridine ring attached to a methylated benzoic acid group, creating a molecule with multiple reactive sites.
The standard InChI identifier for this compound is InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17). Its InChIKey is NMSVGDOJIZPXLH-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases. The structure contains a carboxylic acid group (-COOH) that contributes to its acidity and potential for forming salts and esters.
Structural Features
The structural configuration of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid includes:
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A pyridine ring with a bromine atom at the 6-position
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A benzoic acid group with a methyl substituent at the 3-position
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A direct carbon-carbon bond connecting the pyridine and benzoic acid moieties
This arrangement provides the molecule with multiple points for chemical modification, particularly through the bromine atom, which can participate in various coupling reactions.
Physical Properties
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid appears as white powder at room temperature . The compound possesses several physical properties that are important for its handling, storage, and application in research and development.
| Property | Value |
|---|---|
| Physical State | White powder |
| Molecular Weight | 292.13 g/mol |
| Molecular Formula | C13H10BrNO2 |
| Storage Conditions | Room temperature |
| Purity (Commercial) | ≥97% |
| Impurity | ≤0.02 |
The compound is typically stored at room temperature and requires no special storage conditions, making it relatively convenient for laboratory use . Commercial samples generally have a purity of 97% or higher, with impurities typically maintained below 0.02 .
Applications and Utility
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid has numerous applications across various scientific and industrial fields, particularly in pharmaceutical research and materials science.
Pharmaceutical Applications
The compound serves as a valuable building block in pharmaceutical synthesis, contributing to the development of novel bioactive molecules . Its utility in pharmaceutical contexts includes:
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Serving as a key intermediate in the synthesis of complex drug candidates
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Providing structural elements that can enhance drug-target interactions
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Offering a platform for structure-activity relationship (SAR) studies
The compound has been specifically noted for applications in pharmaceuticals and medical ingredients, suggesting its importance in drug discovery and development pipelines .
Materials Science Applications
Beyond pharmaceutical applications, 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid also has potential utility in materials science, particularly in the development of:
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Materials with nonlinear optical properties
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Functional organic materials
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Specialty polymers with tailored properties
Comparison with Similar Compounds
To better understand the place of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid within organic chemistry, it is useful to compare it with similar compounds that share structural features or potential applications.
Structural Analogs
One closely related compound is 4-(6-bromopyridin-2-yl)-2-methylbenzoic acid (CAS: 1020718-62-0), which is an isomer of our target compound . While sharing the same molecular formula (C13H10BrNO2) and molecular weight (292.13 g/mol), this isomer differs in the position of the methyl group on the benzoic acid component.
Another relevant compound is methyl 4-(6-bromopyridin-2-yl)benzoate (CAS: 395642-35-0), which features an ester group instead of the free carboxylic acid and lacks the methyl substituent on the benzene ring . This compound represents a potential derivative or precursor in synthetic pathways involving our target compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | 1020718-68-6 | C13H10BrNO2 | 292.13 | Target compound |
| 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | 1020718-62-0 | C13H10BrNO2 | 292.13 | Methyl group at 2-position |
| Methyl 4-(6-bromopyridin-2-yl)benzoate | 395642-35-0 | C13H10BrNO2 | 292.13 | Ester group instead of acid; no methyl group |
These structural similarities and differences highlight the importance of precise positional isomerism and functional group arrangements in determining chemical reactivity and potential applications.
Research and Development Perspectives
From a research perspective, 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid represents an important tool in organic synthesis. The presence of multiple functional groups—specifically the carboxylic acid moiety and the brominated pyridine ring—creates opportunities for diverse chemical transformations.
Synthetic Versatility
Researchers can leverage the compound's structure for various synthetic pathways:
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The bromine substituent enables metal-catalyzed coupling reactions for carbon-carbon bond formation
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The carboxylic acid group allows for esterification, amidation, and other carbonyl chemistry
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The pyridine nitrogen provides a site for coordination chemistry and hydrogen bonding
These features collectively make the compound a valuable scaffold for designing more complex molecules with specific properties and functions.
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